Cas no 7292-74-2 (2-amino-2-(3-fluorophenyl)acetic acid)

2-Amino-2-(3-fluorophenyl)acetic acid is a fluorinated aromatic amino acid derivative with significant utility in pharmaceutical and organic synthesis. Its key structural features include a chiral α-amino acid core and a 3-fluorophenyl substituent, which enhance its reactivity and potential as a building block for bioactive compounds. The fluorine atom introduces electron-withdrawing properties, influencing the molecule's stability and binding interactions in medicinal chemistry applications. This compound is particularly valuable in the development of peptidomimetics and enzyme inhibitors due to its ability to modulate pharmacokinetic properties. High purity and well-defined stereochemistry make it suitable for rigorous synthetic and research applications.
2-amino-2-(3-fluorophenyl)acetic acid structure
7292-74-2 structure
Product name:2-amino-2-(3-fluorophenyl)acetic acid
CAS No:7292-74-2
MF:C8H8NO2F
MW:169.15302
MDL:MFCD00049325
CID:85871
PubChem ID:265434

2-amino-2-(3-fluorophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • DL-3-Fluorophenylglycine
    • 3-Fluoro-DL-phenylglycine
    • 2-amino-2-(3-fluorophenyl)acetic acid
    • Amino-(3-fluoro-phenyl)-acetic acid
    • (2R)-amino(3-fluorophenyl)ethanoic acid
    • 3-Fluorophenylglycine
    • Amino-(3-fluorophenyl)acetic acid
    • D,L-m-fluorophenylalanine
    • DL-2-(3-fluorophenyl)glycine
    • F2167-0076
    • AKOS016051389
    • MFCD00049325
    • NSC-101465
    • H-DL-Phg(3-F)-OH
    • alpha-Amino-3-fluorobenzeneacetic acid
    • 7292-74-2
    • SCHEMBL431704
    • AB88401
    • CHEMBL4063644
    • BB 0249649
    • FT-0694631
    • FT-0636418
    • DTXSID901297540
    • 6L-341S
    • LVYBCZIDQKJNFP-UHFFFAOYSA-N
    • AB05384
    • Z317024592
    • CS-0106493
    • AKOS000176155
    • AB02084
    • EN300-70164
    • NSC101465
    • Benzeneacetic acid, a-amino-3-fluoro-
    • AMINO-(3-FLUORO-PHENYL)-ACETICACID
    • DB-055700
    • I+/--Amino-3-fluorobenzeneacetic acid
    • MFCD07371708
    • SY342084
    • amino(3-fluorophenyl)acetic acid
    • MDL: MFCD00049325
    • Inchi: InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
    • InChI Key: LVYBCZIDQKJNFP-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)F)C(C(=O)O)N

Computed Properties

  • Exact Mass: 169.05400
  • Monoisotopic Mass: 169.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 63.3A^2
  • XLogP3: -1.6
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.347
  • Melting Point: ~ 290 °C Subll
  • Boiling Point: 286.5°C at 760 mmHg
  • Flash Point: 127.1°C
  • Refractive Index: 1.565
  • PSA: 63.32000
  • LogP: 1.61040
  • Solubility: Not available

2-amino-2-(3-fluorophenyl)acetic acid Security Information

2-amino-2-(3-fluorophenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-70164-10.0g
2-amino-2-(3-fluorophenyl)acetic acid
7292-74-2 95.0%
10.0g
$866.0 2025-03-21
Ambeed
A459350-1g
2-Amino-2-(3-fluorophenyl)acetic acid
7292-74-2 98%
1g
$38.0 2025-02-20
Life Chemicals
F2167-0076-0.5g
2-amino-2-(3-fluorophenyl)acetic acid
7292-74-2 95%
0.5g
$85.0 2023-09-06
AstaTech
52230-10/G
AMINO-(3-FLUOROPHENYL)ACETIC ACID
7292-74-2 97%
10/G
$649 2022-06-02
Life Chemicals
F2167-0076-2.5g
2-amino-2-(3-fluorophenyl)acetic acid
7292-74-2 95%
2.5g
$202.0 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22812-2g
3-Fluoro-DL-phenylglycine, 97+%
7292-74-2 97+%
2g
¥1470.00 2022-10-18
AstaTech
52230-1/G
AMINO-(3-FLUOROPHENYL)ACETIC ACID
7292-74-2 97%
1g
$38 2023-09-17
Apollo Scientific
PC0377-5g
3-Fluoro-DL-phenylglycine
7292-74-2
5g
£136.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177133-5g
2-Amino-2-(3-fluorophenyl)acetic acid
7292-74-2 97%
5g
¥1051.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A933059-250mg
2-Amino-2-(3-fluorophenyl)acetic acid
7292-74-2 98%
250mg
¥173.70 2022-09-02

Additional information on 2-amino-2-(3-fluorophenyl)acetic acid

2-Amino-2-(3-Fluorophenyl)acetic Acid (CAS No. 7292-74-2): A Comprehensive Overview

2-Amino-2-(3-fluorophenyl)acetic acid (CAS No. 7292-74-2) is a versatile organic compound with significant applications in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound, also known as α-amino-3-fluorobenzenepropanoic acid, is a derivative of glycine with a fluorine-substituted phenyl group. Its unique structure and properties make it an important building block in the synthesis of various biologically active molecules and pharmaceuticals.

The chemical structure of 2-amino-2-(3-fluorophenyl)acetic acid consists of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a carbon atom, which is also bonded to a 3-fluorophenyl group. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design and development.

In recent years, there has been increasing interest in the use of 2-amino-2-(3-fluorophenyl)acetic acid as a starting material for the synthesis of novel drugs. Fluorinated amino acids are known to exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. This makes them valuable intermediates in the development of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

One of the key areas of research involving 2-amino-2-(3-fluorophenyl)acetic acid is its role in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often have superior pharmacological properties. The incorporation of fluorinated amino acids like 2-amino-2-(3-fluorophenyl)acetic acid into peptidomimetics can enhance their stability against proteolytic degradation and improve their binding affinity to target proteins.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-amino-2-(3-fluorophenyl)acetic acid in the development of potent inhibitors for protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their modulation is a promising strategy for therapeutic intervention. The study demonstrated that derivatives of 2-amino-2-(3-fluorophenyl)acetic acid could effectively disrupt specific PPIs involved in cancer cell signaling pathways, leading to reduced tumor growth in preclinical models.

In addition to its applications in drug discovery, 2-amino-2-(3-fluorophenyl)acetic acid has also been explored for its potential use in diagnostic imaging. Fluorine-18 labeled compounds derived from this amino acid have shown promise as positron emission tomography (PET) tracers for imaging various biological processes. The high sensitivity and spatial resolution of PET imaging make it a valuable tool for non-invasive monitoring of disease progression and treatment response.

The synthesis of 2-amino-2-(3-fluorophenyl)acetic acid can be achieved through several routes, including the Strecker synthesis and the hydrolysis of nitriles. These methods allow for the efficient production of high-purity compounds suitable for both research and industrial applications. The choice of synthetic route often depends on factors such as cost, scalability, and environmental impact.

The physical properties of 2-amino-2-(3-fluorophenyl)acetic acid, such as its solubility, melting point, and pKa values, are crucial for its use in various applications. It is typically supplied as a white crystalline powder with good solubility in water and polar organic solvents. Its pKa values (approximately 9.5 for the amino group and 4.5 for the carboxylic acid group) make it amenable to different pH conditions, which is beneficial for both synthetic transformations and biological assays.

Safety considerations are an important aspect when handling 2-amino-2-(3-fluorophenyl)acetic acid. While it is not classified as a hazardous material, proper precautions should be taken to avoid inhalation, ingestion, or skin contact. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound in laboratory settings.

In conclusion, 2-amino-2-(3-fluorophenyl)acetic acid (CAS No. 7292-74-2) is a valuable compound with diverse applications in medicinal chemistry, biochemistry, and pharmaceutical research. Its unique structural features make it an attractive building block for the synthesis of biologically active molecules with enhanced properties. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.

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